5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
“5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H9N3O2 . It is a polyfunctional compound possessing three typical nucleophilic sites .
Synthesis Analysis
The synthesis of pyrazoles and their derivatives has been a topic of interest in medicinal chemistry . Traditional procedures used in the synthesis of pyrazoles have been discussed in various studies . For instance, 5-Amino-1H-pyrazolo[3,4-d]pyrimidine derivative could be obtained directly by treatment of 5-aminopyrazole-4-carbonitrile formamidine in acetic acid .
Molecular Structure Analysis
The molecular structure of “5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid” consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
Pyrazoles, as a class of azoles, are found in naturally occurring compounds and display innumerable chemical, biological, agrochemical, and pharmacological properties . They undergo cyclization and cycloaddition on reaction with bielectrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid” include a molecular weight of 203.2 and a melting point of 183-188 °C (dec.) (lit.) .
Scientific Research Applications
Organic and Medicinal Synthesis
5-Amino-pyrazoles, including “5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid”, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Construction of Heterocyclic Scaffolds
5-Amino-pyrazoles are used in planning strategies to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Synthesis of Fused Heterocycles
Fused heterocycles are classified as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives . 5-Amino-pyrazoles are used in the synthesis of these outstanding compounds .
Pharmaceutical and Medicinal Chemistry
5-Amino-pyrazoles are similar to biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are common motifs in a wide range of synthesized drugs .
Synthesis of Pyrazoloquinolines
The reaction of 5-aminopyrazoles and the o-halogen derivatives of aromatic carboxylic acids has some importance in the synthesis of pyrazoloquinolines that are substituted at the 4-chlorine/bromine or hydroxyl position .
Creation of Sulfanylated Pyrazoles
5-Amino-pyrazoles provide a simple and reliable way to create valuable sulfanylated pyrazoles .
Enhanced Structural and Optical Performance
A novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ, 4), which displayed significant potential for various applications and yielded promising outcomes, was successfully and cost-effectively synthesized .
Photovoltaics
The APPQ-based devices showed attractive photovoltaic properties, including an open-circuit voltage of 0.62 V, a short-circuit current of 5.1×10−4 A/cm2, and a maximum output power of 0.247 mW/cm2 . The investigated heterojunctions display appealing photophysical characteristics, encouraging advancements in photovoltaics .
Safety and Hazards
Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The future directions of “5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities . Their potential applications in medicinal chemistry, technology, and agriculture could also be investigated .
Mechanism of Action
Target of Action
It has been suggested that the compound may interact with certain enzymes or receptors in the body, which could be its potential targets .
Mode of Action
The compound’s pyrazole ring is approximately coplanar with the amino and carboxyl groups . An intra-molecular N-H⋯O hydrogen bond stabilizes the planar conformation of the molecule . This structural feature might play a role in its interaction with its targets.
Result of Action
It has been suggested that the compound may have potential antipromastigote activity .
properties
IUPAC Name |
5-amino-1-phenylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMGSMOYBHOHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353631 | |
Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821201 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
51649-80-0 | |
Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid synthesized?
A: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid can be obtained as a product of the reaction between 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol and thionyl chloride when heated in the absence of dimethyl formamide. []
Q2: What are the key structural features of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid?
A: In this molecule, the pyrazole ring exists in an almost planar conformation with the amino and carboxyl groups. [] The phenyl group exhibits a twist of 48.13° relative to this plane. An intramolecular hydrogen bond between the amino group's hydrogen and the carboxyl oxygen (N—H⋯O) contributes to stabilizing this planar conformation. []
Q3: How does the structure of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid influence its intermolecular interactions?
A: The molecular structure facilitates the formation of two-dimensional sheets via strong intermolecular hydrogen bonds: N—H⋯N and O—H⋯O. Notably, the latter type of hydrogen bond leads to the formation of the typical carboxylic acid dimer motif. []
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